![molecular formula C7H3BrClNS B1287904 2-ブロモ-4-クロロチエノ[3,2-c]ピリジン CAS No. 28948-61-0](/img/structure/B1287904.png)

2-ブロモ-4-クロロチエノ[3,2-c]ピリジン

概要

説明

2-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thiophene family. It is a colorless solid with a melting point of 93-94°C. It is a useful building block for the synthesis of a variety of heterocyclic compounds, and has been used in a variety of scientific research applications.

科学的研究の応用

蛍光化合物

2-ブロモ-4-クロロチエノ[3,2-c]ピリジンは、蛍光化合物の合成に使用されます。 これらの化合物は、有機発光ダイオードなど、さまざまな用途に使用されます 、太陽光発電 、蛍光色素 、化学センサー 、ポリマーや繊維用の染料 、イメージガイド手術における悪性腫瘍の標識と着色 .

非線形光学

この化合物は、非線形光学材料用の有機色素の合成に使用されます。 これらの材料は、光通信、情報処理、周波数倍増、集積光学に潜在的な用途があります .

太陽電池

2-ブロモ-4-クロロチエノ[3,2-c]ピリジンは、太陽電池技術用の化合物の合成に使用されます . これらのセルは太陽光を電気エネルギーに変換し、製造コストが低く、電力変換効率が比較的高いことから、結晶シリコンベースの太陽電池に代わる有望な選択肢となっています .

色素増感型太陽電池(DSSC)

この化合物は、色素増感型太陽電池(DSSC)用の色素の合成に使用されます。 DSSCは、製造コストが低く、電力変換効率が比較的高いことから、従来の太陽電池に代わる最も有望な選択肢の1つです .

生化学

2-ブロモ-4-クロロチエノ[3,2-c]ピリジンは、蛍光バイオマーカーやプローブの合成に使用されます。 これらは、現代の医薬品化学研究において極めて重要であり、生物学的システムに関する詳細な知識を提供し、新規薬物発見研究において不可欠です .

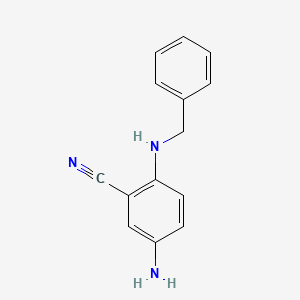

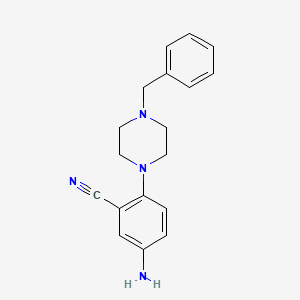

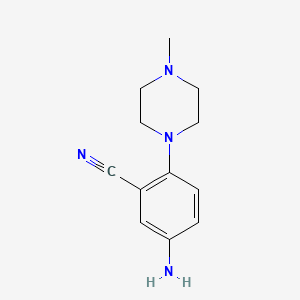

チエノピリジン誘導体の合成

2-ブロモ-4-クロロチエノ[3,2-c]ピリジンは、新規置換チエノ[3,2-c]ピリジン誘導体の合成に使用されます . これらの誘導体は、2-ブロモ-4-クロロチエノ[3,2-c]ピリジンと環状アミンの反応により合成され、さらに鈴木反応によりボロン酸と反応させて対応する3-アリールチエノ[3,2-c]ピリジンに変換されます .

将来の方向性

The future directions in the research of “2-Bromo-4-chlorothieno[3,2-c]pyridine” and its derivatives could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry .

作用機序

Target of Action

It is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.

Mode of Action

As a building block in organic synthesis , its mode of action likely involves the formation of covalent bonds with other molecules, altering their structure and function.

Biochemical Pathways

Given its role in organic synthesis , it may be involved in a wide range of biochemical reactions.

Result of Action

As a building block in organic synthesis , its effects would depend on the specific molecules it is used to construct.

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-4-chlorothieno[3,2-c]pyridine include temperature, pH, and the presence of other chemicals . .

特性

IUPAC Name |

2-bromo-4-chlorothieno[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGCPWZFCLBFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1SC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590481 | |

| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28948-61-0 | |

| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28948-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the fluorescence behavior of thieno[3,2-c]pyridine derivatives like the one mentioned in the paper?

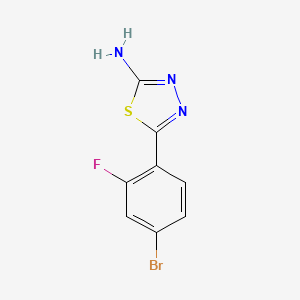

A1: Thieno[3,2-c]pyridine derivatives, including those with a bromine and chlorine substituent, are interesting for their potential applications in materials science. Understanding how donor-acceptor substituents influence their fluorescence behavior is crucial for designing new materials with tailored optical properties. [] This knowledge can be applied in developing fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)